molecular formula C18H18N2O B2399905 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile CAS No. 1022580-03-5

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile

Cat. No.: B2399905
CAS No.: 1022580-03-5
M. Wt: 278.355
InChI Key: SHXUHQAXDUEORY-UHFFFAOYSA-N
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Description

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indole ring system substituted with a benzenecarbonitrile group, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile typically involves multi-step organic reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as palladium-catalyzed coupling reactions and high-pressure hydrogenation are often employed to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile stands out due to its unique combination of the indole ring and benzenecarbonitrile group.

Properties

IUPAC Name

3-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-7-15-16(9-18(2,3)10-17(15)21)20(12)14-6-4-5-13(8-14)11-19/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUHQAXDUEORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC(=C3)C#N)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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